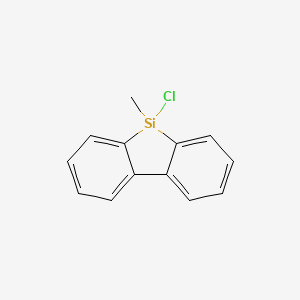

9-Chloro-9-methyl-9-silafluorene

Description

Structure

3D Structure

Properties

CAS No. |

18090-00-1 |

|---|---|

Molecular Formula |

C13H11ClSi |

Molecular Weight |

230.76 g/mol |

IUPAC Name |

5-chloro-5-methylbenzo[b][1]benzosilole |

InChI |

InChI=1S/C13H11ClSi/c1-15(14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |

InChI Key |

XCCMYBOVYLGMDE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 9 Chloro 9 Methyl 9 Silafluorene and Analogues

Traditional Synthetic Routes to Silafluorenes

Traditional methods for constructing the silafluorene core typically involve the formation of a biphenyl (B1667301) framework followed by cyclization with a suitable silicon electrophile. These routes are well-established and continue to be valuable for the preparation of various silafluorene derivatives.

Utilization of Dilithio Reagents (e.g., from o,o′-dibromobiphenyl) and Halosilanes

A classic and widely employed method for synthesizing the silafluorene skeleton involves the use of 2,2'-dilithiobiphenyl intermediates. nsf.gov This reactive species is typically generated in situ through a lithium-halogen exchange reaction, most commonly from 2,2'-dibromobiphenyl (B83442) or 2,2'-diiodobiphenyl (B1330377) upon treatment with an organolithium reagent like n-butyllithium. nsf.gov The resulting dilithio species is a powerful binucleophile that can readily react with various silicon electrophiles.

For the synthesis of 9-chloro-9-methyl-9-silafluorene, the 2,2'-dilithiobiphenyl intermediate is quenched with a dihalosilane, such as dichloro(methyl)silane. This reaction proceeds via a double nucleophilic substitution at the silicon center, where the two lithium atoms are replaced by the silicon atom, forming the central five-membered silole ring of the silafluorene system. The reaction is typically carried out at low temperatures, such as -78°C, in an inert solvent like anhydrous tetrahydrofuran (B95107) (THF) to control the reactivity of the organolithium species and prevent unwanted side reactions.

Synthesis of 9,9-Dihalogeno-9-silafluorene Precursors

A common strategy for accessing a variety of 9-substituted silafluorenes, including 9-chloro-9-methyl-9-silafluorene, is through the synthesis of a 9,9-dihalogeno-9-silafluorene precursor, most notably 9,9-dichloro-9-silafluorene (B3032440). epa.govnih.gov This key intermediate serves as a versatile platform for introducing various functional groups at the silicon atom via nucleophilic substitution reactions.

The synthesis of 9,9-dichloro-9-silafluorene is typically achieved by reacting 2,2'-dilithiobiphenyl with silicon tetrachloride (SiCl₄). The reaction conditions are similar to those described for the synthesis of 9-chloro-9-methyl-9-silafluorene, involving low temperatures and an inert atmosphere. The resulting 9,9-dichloro-9-silafluorene can then be isolated and subsequently reacted with a methylating agent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, in a controlled manner to replace one of the chlorine atoms with a methyl group, affording the desired 9-chloro-9-methyl-9-silafluorene. This stepwise approach allows for the selective introduction of different substituents at the silicon center.

Transition Metal-Catalyzed Approaches to Silafluorenes

In recent years, transition metal-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of silafluorenes and their derivatives. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies compared to traditional approaches. Palladium, rhodium, and other transition metals have been successfully employed to facilitate the construction of the silafluorene framework through various catalytic cycles.

Palladium-Promoted Arylation of Silafluorene Units

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the arylation of silafluorene units. beilstein-journals.orgmdpi.com This approach allows for the introduction of aryl groups at specific positions on the silafluorene backbone, enabling the fine-tuning of the electronic and photophysical properties of these materials. Common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura wikipedia.orglibretexts.org and Heck masterorganicchemistry.com reactions, have been successfully utilized for this purpose.

In a typical Suzuki-Miyaura coupling, a halogenated silafluorene (e.g., a bromo- or iodo-substituted silafluorene) is reacted with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netbeilstein-journals.org This reaction forms a new carbon-carbon bond between the silafluorene core and the aryl group. Similarly, the Heck reaction can be employed to couple a halogenated silafluorene with an alkene, leading to the formation of a vinyl-substituted silafluorene. masterorganicchemistry.comyoutube.com These palladium-promoted arylations are highly versatile and have been used to synthesize a wide range of functionalized silafluorenes with tailored properties for applications in organic electronics. bath.ac.ukorganic-chemistry.orgrsc.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Reactions of 2-Silylaryl Triflates for Cyclic Organosilicon Compound Formation

A sophisticated and efficient strategy for the synthesis of cyclic organosilicon compounds, including silafluorenes, involves the palladium-catalyzed reactions of 2-silylaryl triflates. researchgate.netoup.comresearchgate.netoup.com Aryl triflates are excellent electrophiles in palladium-catalyzed cross-coupling reactions due to the good leaving group ability of the triflate group. organic-chemistry.orgrsc.orgnih.gov This methodology allows for the construction of the silacyclic ring system through intramolecular C-H or C-Si bond activation. researchgate.net

In this approach, a suitably substituted 2-silylaryl triflate undergoes an intramolecular cyclization reaction in the presence of a palladium catalyst. The catalytic cycle typically involves the oxidative addition of the aryl triflate to the palladium(0) center, followed by an intramolecular C-H or C-Si bond activation step, which leads to the formation of the five-membered silole ring. Subsequent reductive elimination regenerates the palladium(0) catalyst and releases the silafluorene product. This method has proven to be a powerful tool for the synthesis of a variety of functionalized and structurally diverse silafluorenes under relatively mild conditions. nih.gov

Rhodium-Catalyzed Intramolecular C-H Silylation

Rhodium-catalyzed C-H activation and silylation have emerged as a powerful and atom-economical method for the synthesis of organosilicon compounds, including silafluorenes. nih.govberkeley.edunih.govorganic-chemistry.orgresearchgate.netrsc.org This approach involves the direct formation of a carbon-silicon bond through the activation of a typically unreactive carbon-hydrogen bond, avoiding the need for pre-functionalized starting materials. nih.govnih.govnih.govyoutube.com

In the context of silafluorene synthesis, a biphenyl derivative bearing a hydrosilane moiety can undergo an intramolecular C-H silylation reaction in the presence of a rhodium catalyst. rsc.org The catalyst facilitates the cleavage of a C-H bond on one of the phenyl rings and the Si-H bond of the hydrosilane, leading to the formation of the central silole ring. This method is highly attractive due to its high atom economy and the ability to directly functionalize C-H bonds. The regioselectivity of the C-H activation is often directed by the steric and electronic properties of the substrate and the catalyst system employed.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Silafluorenes

| Methodology | Key Features | Advantages | Disadvantages |

| Traditional Routes | |||

| Dilithio Reagents | Use of pre-formed or in-situ generated dilithio-biphenyl. | Well-established, reliable for simple derivatives. | Requires stoichiometric strong bases, sensitive to air and moisture, limited functional group tolerance. |

| Dihalogeno Precursors | Two-step process via a 9,9-dihalo-9-silafluorene intermediate. | Allows for stepwise introduction of different substituents at the silicon atom. | Involves multiple synthetic steps, use of hazardous reagents. |

| Transition Metal-Catalyzed Routes | |||

| Palladium-Promoted Arylation | Cross-coupling reactions (e.g., Suzuki, Heck) on a pre-formed silafluorene core. | High functional group tolerance, allows for late-stage diversification. | Requires pre-functionalized silafluorene starting materials. |

| Palladium-Catalyzed Cyclization of Silylaryl Triflates | Intramolecular cyclization via C-H or C-Si bond activation. | High efficiency, good for constructing the core ring system. | Requires synthesis of specific triflate precursors. |

| Rhodium-Catalyzed C-H Silylation | Direct intramolecular cyclization via C-H bond activation. | High atom economy, avoids pre-functionalization. | Catalyst can be expensive, regioselectivity can be a challenge. |

Iridium-Catalyzed Cycloaddition Reactions for Silafluorene Derivatives

A significant advancement in the synthesis of silafluorene derivatives involves the use of iridium-catalyzed [2+2+2] cycloaddition reactions. This method provides a pathway to densely substituted silafluorenes by reacting silicon-bridged 1,6-diynes with alkynes in the presence of an iridium(I)-phosphine catalyst. nih.govamanote.comfigshare.com This atom-economical approach allows for the construction of the silafluorene skeleton with a high degree of control over the substitution pattern. nih.govrsc.org

Furthermore, extended silafluorene skeletons can be constructed through the [2+2+2] cycloaddition of tetraynes, showcasing the versatility of this catalytic system. nih.gov The reaction proceeds under neutral conditions, which is advantageous for substrates with sensitive functional groups. rsc.org The choice of an appropriate iridium catalyst and reaction conditions is crucial for achieving high yields and selectivity. Research has demonstrated the effectiveness of this strategy in creating a wide array of silafluorene derivatives with tailored properties. connectedpapers.com

Friedel-Crafts Derived Syntheses of Silafluorene Frameworks

The intramolecular sila-Friedel-Crafts reaction has emerged as a powerful tool for the construction of the dibenzosilole skeleton, which is the core of silafluorenes. rsc.org This reaction proceeds under mild conditions and offers good yields, making it a versatile synthetic method. rsc.org A notable application of this reaction is in the synthesis of π-extended silole derivatives, such as ladder-type silafluorenes and spiro-type silabifluorenes. rsc.org

A borane-catalyzed double sila-Friedel–Crafts reaction has also been developed for the synthesis of silacycles, including silafluorenes, from amino-substituted biphenyls and dihydrosilanes. kyushu-u.ac.jp This method is particularly useful for synthesizing multi-substituted silafluorenes and spirosilabifluorenes, which are not easily accessible through traditional methods. kyushu-u.ac.jp The reaction tolerates various functional groups and can be performed on a gram scale. beilstein-journals.org

The classic Friedel-Crafts reaction, a cornerstone of organic synthesis, involves the alkylation or acylation of an aromatic ring. wikipedia.org In the context of silafluorene synthesis, this can involve the reaction of an appropriate biphenyl derivative with a silicon-containing electrophile in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgnih.gov

Electrochemical Synthetic Strategies for Organosilicon Compounds

Electrochemical methods present an alternative and often more environmentally friendly approach to the synthesis of organosilicon compounds, including the formation of Si-Si and Si-C bonds. electrochem.org These techniques can circumvent the use of hazardous reagents like alkali metals or toxic organometallic mercury compounds that are often employed in standard synthetic routes. electrochem.org

The electrochemical synthesis of organosilicon compounds can be achieved through several pathways. One approach involves the electrolysis of organic halides in the presence of chlorosilanes or alkoxysilanes in an organic solvent, which can lead to the formation of functionalized silanes in a one-step process with high yields. electrochem.org Another strategy is the electroreductive silylation of allylic and benzylic halides. rsc.org The choice of solvent, supporting salt, and electrolysis parameters are critical for the success of these reactions. electrochem.org Although electrochemical methods for the direct synthesis of 9-chloro-9-methyl-9-silafluorene are not extensively documented, the principles of electrochemical synthesis of organosilicon compounds offer a promising avenue for future research in this area. rsc.orgresearchgate.netacs.org

Derivatization Strategies for Functionalized Silafluorene Analogs

The functionalization of the silafluorene core is crucial for tuning its electronic and material properties. Various strategies have been developed to introduce different substituents at the silicon atom and on the aromatic backbone.

Functionalization from 9,9-Dihalogeno-9-silafluorenes

Starting from 9,9-dihalo-9-silafluorenes, a variety of functional groups can be introduced at the silicon center. For instance, amination reactions can be performed to replace a halogen atom with an amino group, leading to compounds like 9-diethylamino-9-chloro-9-silafluorene. This type of nucleophilic substitution allows for the incorporation of a wide range of nitrogen-containing functionalities.

Introduction of Methyl and Chloro Substituents at the Silicon Center

The synthesis of 9-chloro-9-methyl-9-silafluorene itself is a key step in accessing a range of functionalized silafluorenes. This compound is typically prepared through methods that allow for the sequential or controlled introduction of a methyl group and a chlorine atom onto the silicon of a silafluorene precursor. One common approach involves the reaction of a dihalosilafluorene with a methylating agent, followed by controlled hydrolysis or reaction with a chlorinating agent. The precise control of stoichiometry and reaction conditions is essential to achieve the desired monosubstitution.

Stereoselective Synthesis of Silicon-Stereogenic Silafluorene Derivatives

The synthesis of silicon-stereogenic silafluorene derivatives, where the silicon atom is a chiral center, represents a significant challenge in organosilicon chemistry. researchgate.net The development of stereoselective synthetic methods is crucial for accessing enantiopure materials with specific chiroptical properties. researchgate.net

Rhodium-catalyzed asymmetric [2+2+2] cycloaddition has been successfully employed for the enantioselective synthesis of silicon-stereogenic dibenzosiloles. connectedpapers.com Another approach involves the stereospecific platinum-catalyzed borylation of chiral hydrosilanes, which can then be used to construct chiral silafluorene frameworks. chemrxiv.orgnih.govchemrxiv.orgnih.gov These methods often rely on the use of chiral ligands to control the stereochemical outcome of the reaction. The ability to synthesize enantiomerically pure silicon-stereogenic silafluorenes opens up new possibilities for their application in areas such as asymmetric catalysis and chiral sensing. researchgate.net

Mechanistic Investigations of Silafluorene Transformations

Mechanistic Pathways of Palladium-Catalyzed Silacycle Formation

The synthesis of silafluorenes can be efficiently achieved through palladium-catalyzed reactions. These transformations often involve intricate mechanistic steps, including C-H and C-Si bond activations and intramolecular exchanges, to construct the characteristic silacycle.

A proposed mechanism for the palladium-catalyzed formation of fluorenylidenes, which shares mechanistic principles with silafluorene synthesis, involves the annulation of arynes. nih.govnih.gov In this pathway, a palladium(0) complex coordinates with an in-situ generated aryne to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of an aryl halide to this intermediate can lead to a palladium(IV) species. Reductive elimination from this high-valent palladium complex then furnishes the fluorenylidene product and regenerates the active palladium(0) catalyst. nih.gov This catalytic cycle highlights the versatility of palladium in orchestrating the formation of multiple carbon-carbon bonds in a single, efficient step. nih.govnih.gov

The formation of the silafluorene ring system itself can proceed through similar palladium-catalyzed cross-coupling reactions. These processes are synthetically valuable as they allow for the construction of the carbocyclic and heterocyclic frameworks under relatively mild conditions and with tolerance for various functional groups. nih.govnih.gov

Detailed Analysis of Nucleophilic Substitution Mechanisms at Silicon in Halosilanes

Nucleophilic substitution at the silicon atom in halosilanes, such as 9-Chloro-9-methyl-9-silafluorene, is a fundamental reaction in organosilicon chemistry. libretexts.org Unlike carbon-based systems which can proceed through S({N})1 or S({N})2 pathways, substitutions at silicon often follow a different mechanistic course due to the presence of accessible d-orbitals and the greater polarity of the silicon-halogen bond. libretexts.org

The reaction of a chlorosilane with a nucleophile, for instance, water or an alcohol, typically proceeds through a mechanism that can be considered associative. The nucleophile attacks the electrophilic silicon center, leading to a pentacoordinate intermediate or transition state. libretexts.orgfossee.in This is in contrast to the concerted backside attack of the S({N})2 mechanism or the formation of a carbocation in the S({N})1 mechanism. libretexts.orgfossee.in The departure of the leaving group, in this case, the chloride ion, then yields the substituted silane. libretexts.org

The use of a weak base, such as a tertiary amine, is common in these reactions to neutralize the hydrochloric acid formed as a byproduct, preventing its accumulation and potential side reactions. libretexts.org This is particularly important in processes like the formation of silyl (B83357) ethers from alcohols and chlorosilanes. libretexts.org

A practical application of this reactivity is seen in peptide synthesis, where 9-silafluorenyl dichlorides have been employed as coupling agents. nih.gov The proposed mechanism involves the dichlorosilane (B8785471) acting as a chemical ligating agent, bringing the carboxylic acid and amine termini of the amino acids together before being eliminated, thus facilitating the formation of the amide bond with minimal epimerization. nih.gov

Reaction Mechanisms Involving Silyl Anions and Dianions

The reduction of silafluorene precursors can lead to the formation of highly reactive silyl anions and dianions, which are valuable intermediates in organosilicon synthesis. For instance, the reduction of 1,1-dichloro-1-silafluorene with potassium in refluxing THF has been shown to produce the 1-silafluorene dianion. acs.orgresearchgate.net

These silafluorenyl dianions exhibit potent nucleophilic reactivity. They readily react with electrophiles such as trimethylsilyl (B98337) chloride (Me(_3)SiCl) and ethyl bromide (EtBr) to yield the corresponding disubstituted products. acs.orgresearchgate.net Furthermore, they can induce the reductive coupling of substrates like benzaldehyde. acs.orgresearchgate.net

Slow oxidation of the 1-silafluorene dianion can lead to the formation of 1,1'-dipotassio-1,1'-bis(silafluorene). acs.org In contrast to the monomeric dianion, the X-ray structure and 29Si NMR chemical shift of this dimeric species indicate that the negative charges are localized on the silicon atoms, and the system lacks aromatic character. acs.org Further heating of the dianion in the presence of a crown ether can result in the formation of a novel diradical dianion salt. acs.org

| Species | Key Structural/Spectroscopic Feature | Implication |

| 1-Silafluorene dianion | C-C bond length equalization in silole ring | Aromatic delocalization in the silole ring acs.orgresearchgate.net |

| 1-Silafluorene dianion | Downfield 29Si chemical shift (29.0 ppm) | Electron delocalization acs.orgresearchgate.net |

| 1,1'-Dipotassio-1,1'-bis(silafluorene) | 29Si chemical shift (-38.0 ppm) | Localized negative charges at silicon acs.org |

| 1,1'-Dipotassio-1,1'-bis(silafluorene) | C-C bond length alternation in five-membered rings | No aromatic character researchgate.net |

Role of Silyl Radical Species in Organosilicon Reactions

While less common than their anionic counterparts, silyl radical species derived from silafluorenes can also play a role in certain organosilicon transformations. The formation of these radicals can be initiated through various methods, including homolytic cleavage of Si-H or Si-halogen bonds under thermal or photochemical conditions, or via single-electron transfer (SET) processes.

Once generated, the 9-silafluorenyl radical can participate in a range of reactions characteristic of radical species, such as hydrogen atom abstraction, addition to multiple bonds, and radical-radical coupling. The stability of the 9-silafluorenyl radical is influenced by the delocalization of the unpaired electron into the biphenyl (B1667301) framework, which can affect its reactivity and selectivity in subsequent steps.

An interesting related transformation is the formation of a diradical dianion salt from the heating of the 1-silafluorene dianion in the presence of 18-crown-6, demonstrating the accessibility of radical species from anionic precursors under specific conditions. acs.org

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, including those involving silafluorenes. eurekalert.orgsciencedaily.com By modeling reaction pathways, researchers can gain detailed insights into the structures and energies of reactants, products, intermediates, and, crucially, transition states. fossee.ineurekalert.orgsciencedaily.com

Understanding the transition state is paramount for comprehending a reaction's mechanism and kinetics. fossee.ineurekalert.org However, due to their transient and unstable nature, transition states are challenging to observe experimentally. eurekalert.org Computational methods, such as the Nudged Elastic Band (NEB) method and newer, more efficient approaches, allow for the location of transition state structures and the calculation of activation energies. eurekalert.orgsciencedaily.com

For reactions involving silafluorenes, computational studies can be applied to:

Model Palladium-Catalyzed Reactions: To map out the potential energy surface of the catalytic cycle, including the structures of palladacycle intermediates and transition states for oxidative addition and reductive elimination steps.

Investigate Nucleophilic Substitution: To determine the geometry of the pentacoordinate silicon intermediate or transition state and to compare the energy barriers for different nucleophiles and leaving groups.

Analyze Anionic and Radical Species: To calculate the electron distribution and aromaticity of silafluorenyl anions and dianions, and to assess the stability and reactivity of silyl radical species.

For example, molecular orbital theory calculations have been used to study the formation of dibenzofuran (B1670420) from fluorene (B118485) and 9-methylfluorene, providing insights into the reaction energetics and the role of different oxidants. mdpi.com Such studies can reveal the favorability of certain reaction pathways based on calculated Gibbs free energies of reaction and activation. mdpi.com

| Computational Method | Application in Mechanistic Studies | Key Insights Gained |

| Density Functional Theory (DFT) | Calculation of reaction energies and activation barriers for the oxidation of fluorene derivatives. | Determination of the thermodynamic and kinetic favorability of different reaction pathways. mdpi.com |

| Nudged Elastic Band (NEB) | Finding the minimum energy path and transition state for a chemical reaction. | Identification of the transition state structure and calculation of the activation energy. eurekalert.orgsciencedaily.com |

| Intrinsic Reaction Coordinate (IRC) | Connecting the transition state to the corresponding reactants and products. | Confirmation that a located transition state correctly links the intended minima on the potential energy surface. fossee.in |

Reactivity and Functionalization Strategies of Silafluorene Derivatives

Reactivity Governed by the Silicon-Halogen Bond in 9-Chloro-9-methyl-9-silafluorene

The silicon-chlorine (Si-Cl) bond in 9-chloro-9-methyl-9-silafluorene is the molecule's most reactive site. The electronegativity difference between silicon and chlorine creates a polar bond, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the foundation for many functionalization strategies.

The primary mode of reactivity for 9-chloro-9-methyl-9-silafluorene is nucleophilic substitution at the silicon center. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This allows for the introduction of various organic functionalities onto the silafluorene core, thereby tuning its electronic and physical properties.

Common nucleophiles employed in these reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are frequently used to form new silicon-carbon bonds.

Alkoxides and Phenoxides: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding 9-alkoxy or 9-aryloxy-9-methyl-9-silafluorenes. nih.gov

Amides: Nitrogen-based nucleophiles can also displace the chloride to form silylamines.

A general representation of this substitution is shown below:

C₁₃H₁₀(CH₃)Si-Cl + Nu⁻ → C₁₃H₁₀(CH₃)Si-Nu + Cl⁻ (where Nu⁻ represents a nucleophile)

These substitution reactions are fundamental for synthesizing precursors for more complex structures and for directly creating materials with desired properties. For instance, the introduction of specific organic groups can significantly alter the photoluminescent characteristics of the silafluorene molecule.

Beyond serving as an electrophilic center, the silicon atom in 9-chloro-9-methyl-9-silafluorene can be transformed into a nucleophilic species. This is achieved through the reductive cleavage of the Si-Cl bond, typically using alkali metals like lithium or sodium. This process generates a highly reactive silyl (B83357) anion, specifically the 9-methyl-9-silafluorenide anion.

This silyl anion is a potent nucleophile and can react with a variety of electrophiles, enabling the formation of new silicon-element bonds. This two-step sequence of reduction followed by electrophilic trapping expands the synthetic utility of 9-chloro-9-methyl-9-silafluorene.

An illustrative reaction sequence is:

Generation of the silyl anion: C₁₃H₁₀(CH₃)Si-Cl + 2M → [C₁₃H₁₀(CH₃)Si]⁻M⁺ + MCl (where M is an alkali metal)

Electrophilic trapping: [C₁₃H₁₀(CH₃)Si]⁻M⁺ + E⁺ → C₁₃H₁₀(CH₃)Si-E + M⁺ (where E⁺ represents an electrophile)

This strategy allows for the introduction of functionalities that might be difficult to install via direct nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-Si Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While the Si-Cl bond in 9-chloro-9-methyl-9-silafluorene can participate in some coupling reactions, it is often more strategic to first convert it to a more suitable coupling partner.

For instance, the chlorosilane can be hydrolyzed to a silanol (B1196071), which is an excellent partner in Hiyama-Denmark-type cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org This reaction class is known for its mild conditions and tolerance of various functional groups. nih.gov The general catalytic cycle involves oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the activated silanol and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. organic-chemistry.orgorganic-chemistry.org

Organochlorosilanes have been shown to be effective in cross-coupling reactions with aryl chlorides, which are economically advantageous starting materials. nih.gov The Hiyama coupling, in particular, is a palladium-catalyzed reaction between organosilanes and organic halides. organic-chemistry.orgwikipedia.org

Below is a table summarizing some palladium-catalyzed cross-coupling reactions involving silafluorene derivatives.

| Coupling Reaction | Silafluorene Derivative | Coupling Partner | Catalyst System | Resulting Bond |

| Hiyama-Denmark | 9-Methyl-9-silafluorenol | Aryl/Vinyl Halide | Pd Catalyst + Base | Si-C(sp²), C-C |

| Silyl-Negishi | 9-Chloro-9-methyl-9-silafluorene | Alkylzinc Halide | Pd-DrewPhos | Si-C(sp³) |

This table provides illustrative examples of palladium-catalyzed cross-coupling reactions involving silafluorene derivatives.

Introduction of Aromatic and π-Conjugated Substituents for Optoelectronic Tuning

A key application of silafluorene derivatives is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). ossila.com The optoelectronic properties of these materials, such as their emission color and efficiency, can be finely tuned by introducing aromatic and π-conjugated substituents at the 9-position of the silafluorene core. researchgate.net This is typically achieved through the nucleophilic substitution reactions discussed in section 4.1.1, where the chloride is displaced by a lithiated or Grignard-activated aromatic or π-conjugated group.

The incorporation of these substituents extends the π-conjugation of the molecule, which generally leads to a red-shift in the absorption and emission spectra. By carefully selecting the substituent, the emission color can be tuned across the visible spectrum. For example, attaching electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels of the material, impacting its charge injection and transport properties as well as its photoluminescent quantum yield. Silafluorene derivatives have been successfully employed as host materials in red phosphorescent OLEDs, achieving high external quantum efficiencies. rsc.org

Polymerization and Oligomerization via Silafluorene Units

The rigid and fluorescent silafluorene unit can be incorporated into polymers and oligomers to create materials with interesting photophysical and electronic properties. researchgate.net 9-Chloro-9-methyl-9-silafluorene can serve as a key precursor for monomers used in various polymerization techniques.

For instance, by introducing two reactive sites on the silafluorene core, it can be used as a monomer in step-growth polymerization. This can be achieved by first functionalizing the aromatic rings of the silafluorene with groups suitable for polymerization, such as boronic esters or halides for Suzuki coupling. mdpi.com

A particularly interesting class of polymers derived from silafluorenes are polysilanes, which feature a backbone of silicon-silicon bonds. These materials exhibit unique electronic properties arising from σ-delocalization along the silicon chain. A common method for synthesizing polysilanes is the Wurtz-type reductive coupling of dichlorosilanes.

While 9-chloro-9-methyl-9-silafluorene is a monochlorosilane, a related precursor, 9,9-dichloro-9-silafluorene (B3032440), is an ideal monomer for this type of polymerization. The reaction involves the reductive dehalogenation of the dichlorosilane (B8785471) with an alkali metal, typically sodium, to form the Si-Si bonds of the polymer backbone.

The reaction can be represented as:

n Cl-Si(R₂)-Cl + 2n Na → [-Si(R₂)-]n + 2n NaCl (In this case, R₂ represents the fluorenyl group)

The resulting polysilafluorenes combine the properties of the polysilane backbone with the photoluminescent characteristics of the silafluorene side groups, making them promising materials for various applications, including as photoresists and in OLEDs. Dehydrogenative coupling of hydrosilanes, often catalyzed by transition metals, is another route to form Si-Si bonds and polysilanes. wikipedia.orgresearchgate.netnih.gov

Ring-Opening and Ring-Expansion Reactions of Related Silacycles

The reactivity of cyclic silicon-containing molecules, or silacycles, is significantly influenced by ring strain. Highly strained small rings, such as silacyclobutanes, are susceptible to ring-opening and ring-expansion reactions, which provide synthetically valuable pathways to more complex silicon-containing structures. In contrast, the silafluorene core, being part of a larger, rigid, and aromatic system, does not typically undergo ring-opening or expansion reactions under conventional conditions. Its reactivity is predominantly centered on functionalization at the silicon atom or the aromatic backbone. However, understanding the ring-opening and expansion reactions of related, more strained silacycles is crucial for appreciating the broader chemistry of organosilicon compounds.

Ring-opening polymerization (ROP) is a key reaction for strained cyclic monomers, leading to the formation of polymers. In the context of silacycles, anionic ring-opening polymerization of silacyclopent-3-enes can produce poly(1-sila-cis-pent-3-enes). capes.gov.br This process is stereospecific, although it often results in a broad molecular weight distribution. capes.gov.br Another powerful technique is ring-opening metathesis polymerization (ROMP), which utilizes transition metal catalysts to polymerize strained cyclic olefins. youtube.com For instance, the strained trans-isomer of silacycloheptene can undergo enthalpy-driven ROMP to yield high-molar-mass polymers, a reaction not observed for the less strained cis-isomer. mit.edu

Transition metal-catalyzed reactions are also pivotal for the ring expansion of small silacycles. Silacyclobutanes (SCBs), for example, serve as versatile building blocks that can undergo ring expansion to generate larger, and often more valuable, benzosilacycles. These reactions represent an atom- and step-economical approach to constructing silicon-containing chemicals. researchgate.net The insertion of alkynes into the silicon-carbon bond of siletanes is a well-studied example of such a ring expansion. researchgate.net Recent research has also demonstrated the first instances of early-transition-metal-catalyzed reactions of SCBs, using titanium, to achieve these transformations. researchgate.net

A notable example is the ring expansion of silacyclobutane (B14746246) derivatives to access sila-tetralins, which are otherwise difficult to synthesize. This transformation highlights the synthetic utility of leveraging ring strain in smaller silacycles.

Table 1: Examples of Ring-Expansion Reactions of Silacyclobutane Derivatives

| Reactant 1 (Silacyclobutane) | Reactant 2 (Alkene/Alkyne) | Catalyst | Product (Expanded Silacycle) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,1-Diphenylsilacyclobutane | Styrene | Ti(OiPr)4/Grignard | 2,2-Diphenyl-4-phenyl-2-silatetralin | 75 | researchgate.net |

| 1,1-Dimethylsilacyclobutane | 1-Octyne | Pd(PPh3)4 | 1,1-Dimethyl-2-hexyl-1-silacyclohex-2-ene | 85 | researchgate.net |

Furthermore, the insertion of unsaturated molecules into the B-C bonds of boriranes, boron analogues of cyclopropanes, to yield five-membered boracycles has been explored. nih.govresearchgate.net These reactions proceed through a concerted pathway and are thermodynamically favorable. nih.gov While not a direct analogue, this reactivity pattern in other three-membered heterocycles underscores the potential for similar transformations in highly strained, hypothetical silirane systems, which would be expected to be highly reactive.

Advanced Spectroscopic and Structural Characterization of Silafluorene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 9-Chloro-9-methyl-9-silafluorene would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons of the fluorenyl backbone and the methyl protons attached to the silicon atom.

Aromatic Protons: The protons on the biphenyl (B1667301) moiety of the silafluorene ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. hi.is The exact chemical shifts and coupling patterns would be complex due to the asymmetry of the molecule, leading to magnetically non-equivalent protons. The protons closer to the silicon center and the chlorine atom may experience different shielding effects.

Methyl Protons: The protons of the methyl group directly bonded to the silicon atom would appear as a singlet in the upfield region of the spectrum. Based on data for similar methyl-substituted silicon compounds, this signal is anticipated to be in the range of δ 0.4 to 0.8 ppm. The singlet nature arises from the absence of adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for 9-Chloro-9-methyl-9-silafluorene

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |

| Methyl (Si-CH₃) | 0.4 - 0.8 | Singlet |

Predicted data based on analogous compounds.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom in 9-Chloro-9-methyl-9-silafluorene would give rise to a distinct signal.

Aromatic Carbons: The aromatic carbons of the biphenyl unit would appear in the downfield region, typically between δ 120 and 150 ppm. libretexts.org The carbons directly bonded to the silicon atom (ipso-carbons) would have characteristic chemical shifts influenced by the silicon and chlorine substituents.

Methyl Carbon: The carbon of the methyl group attached to the silicon atom would resonate in the upfield region, likely between δ -5 and 5 ppm, which is characteristic for methyl groups bonded to silicon. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for 9-Chloro-9-methyl-9-silafluorene

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 120 - 150 |

| Methyl (Si-CH₃) | -5 - 5 |

Predicted data based on analogous compounds.

Table 3: Comparison of ²⁹Si NMR Chemical Shifts for Related Silafluorenes

| Compound | ²⁹Si Chemical Shift (ppm) |

| 9,9-Dichloro-9-silafluorene (B3032440) | -15.1 |

| 9,9-Dimethyl-9-silafluorene | Not widely reported, but expected in the range of -10 to -20 |

| 9-Chloro-9-methyl-9-silafluorene (Predicted) | -10 to -20 (estimated) |

Data for related compounds sourced from available literature; prediction is an estimate.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight of 9-Chloro-9-methyl-9-silafluorene, which has a monoisotopic mass of 230.0319 g/mol . nih.gov Techniques like time-of-flight (TOF) or Orbitrap mass analyzers can provide mass accuracy in the low ppm range, which allows for the unambiguous determination of the elemental formula. spectroscopyonline.com This is particularly important to confirm the presence of silicon and chlorine based on their isotopic patterns. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly observable in the mass spectrum.

Table 4: Isotopic Pattern for the Molecular Ion of 9-Chloro-9-methyl-9-silafluorene

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |

| C₁₃H₁₁³⁵Cl²⁸Si | 230.0319 | 100 |

| C₁₃H₁₁³⁵Cl²⁹Si | 231.0316 | 5.1 |

| C₁₃H₁₁³⁷Cl²⁸Si | 232.0290 | 32.5 |

Calculated theoretical values.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion of 9-Chloro-9-methyl-9-silafluorene) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. wikipedia.org The analysis of the resulting fragment ions provides valuable structural information.

For 9-Chloro-9-methyl-9-silafluorene, key fragmentation pathways would likely involve the loss of the substituents on the silicon atom. Common fragmentation mechanisms for organosilicon compounds include the cleavage of the Si-C and Si-Cl bonds. acs.orgyoutube.com

Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 215.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z 195.

Cleavage of the silafluorene ring system: This could lead to the formation of biphenyl-related fragments.

The study of these fragmentation patterns, often aided by techniques like Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (ESI-FT-ICR-MS/MS), allows for a detailed mapping of the molecule's connectivity and stability under mass spectrometric conditions. nih.gov

Advanced Ionization Methods (e.g., NALDI-MS)

The characterization of organosilicon compounds like 9-Chloro-9-methyl-9-silafluorene can be effectively achieved using advanced mass spectrometry techniques. Among these, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) stands out as a powerful tool for the analysis of a wide range of molecules, including sensitive organometallic complexes and polymers. news-medical.netyoutube.com

MALDI-TOF MS is considered a "soft" ionization technique, which is particularly advantageous for analyzing molecules that are prone to fragmentation under harsher ionization methods. youtube.com This method involves co-crystallizing the analyte with a matrix material, which absorbs the laser energy and facilitates the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com This results in mass spectra that are often dominated by the molecular ion, providing a clear determination of the molecular weight. youtube.com

For organometallic and organosilicon compounds, the choice of matrix is crucial. Neutral matrices such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) are often preferred as they can promote ion formation through electron transfer, leading to "cleaner" mass spectra with reduced unwanted decomposition of the analyte. news-medical.net

In the context of 9-Chloro-9-methyl-9-silafluorene, MALDI-TOF MS would be expected to show a prominent peak corresponding to the molecular ion. The presence of a chlorine atom would also result in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.comyoutube.comyoutube.com This would lead to the observation of two peaks in the mass spectrum for the molecular ion, separated by two mass units (M⁺ and M+2⁺), with a relative intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom in the molecule. youtube.comyoutube.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 9-Chloro-9-methyl-9-silafluorene is not publicly available, extensive crystallographic studies on related 9,9-disubstituted fluorene (B118485) and silafluorene derivatives provide a strong basis for predicting its structural features. researchgate.netmdpi.comnih.gov

The core 9-silafluorene unit is expected to be largely planar, with the two benzene (B151609) rings being nearly coplanar. However, minor deviations from planarity can occur due to packing effects in the crystal lattice. mdpi.com The silicon atom at the 9-position will adopt a tetrahedral geometry, with the chloro, methyl, and the two phenyl groups of the fluorenyl backbone as substituents.

The supramolecular structure, or the arrangement of molecules in the crystal, is governed by non-covalent interactions. In the case of 9-substituted silafluorenes, CH-π interactions are known to play a significant role in the formation of aggregated structures. researchgate.net For 9-Chloro-9-methyl-9-silafluorene, similar intermolecular forces would be expected to dictate the crystal packing.

Below is a table of representative bond lengths and angles for a closely related compound, 9,9-dimethyl-9H-fluorene, which serves as a model for the expected geometry of the silafluorene core in 9-Chloro-9-methyl-9-silafluorene. mdpi.com

Table 1: Selected Bond Lengths and Angles for 9,9-dimethyl-9H-fluorene

| Parameter | Value |

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-C (bridge) | 1.51 - 1.53 Å |

| C-C-C (in ring) | 118 - 122° |

| C-C-C (at bridge) | ~105° |

Note: Data is for 9,9-dimethyl-9H-fluorene and is intended to be representative.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of 9-silafluorene derivatives are characterized by transitions within the π-conjugated system of the fluorenyl backbone. The UV-Vis spectrum of 9-Chloro-9-methyl-9-silafluorene is expected to be similar to that of other 9-substituted 9-silafluorenes, with absorption bands in the ultraviolet region.

Studies on 9-aryl-9-methyl-9-silafluorenes show that these compounds typically exhibit absorption maxima around 280-340 nm. researchgate.net These absorptions are attributed to π-π* transitions within the silafluorene core. The substituents at the 9-position can have a modest influence on the electronic transitions. A methyl group is generally considered to be weakly electron-donating, while a chloro group is electron-withdrawing. The combined electronic effect of these two substituents on the silicon atom is not expected to cause a significant shift in the absorption maxima compared to other 9-alkyl or 9-aryl substituted silafluorenes.

The introduction of silyl (B83357) groups into aromatic systems can lead to bathochromic (red) shifts in the absorption spectra due to σ-π conjugation. nih.govnih.gov This effect, however, is more pronounced when the silicon atom is directly part of the aromatic system, as in silafluorenes.

The following table presents representative UV-Vis absorption data for a series of 9-aryl-9-methyl-9-silafluorenes in n-hexane, which can provide an expected range for the absorption maxima of 9-Chloro-9-methyl-9-silafluorene.

Table 2: UV-Vis Absorption Data for Representative 9-Aryl-9-methyl-9-silafluorenes in n-Hexane

| Compound | Absorption Maxima (λmax) [nm] |

| 9-Phenyl-9-methyl-9-silafluorene | ~340 |

| 9-(p-Tolyl)-9-methyl-9-silafluorene | ~340 |

| 9-(1-Naphthyl)-9-methyl-9-silafluorene | ~340 |

Note: Data is for related 9-aryl-9-methyl-9-silafluorene compounds. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties (e.g., emission maxima, quantum yields)

9-Silafluorene derivatives are known for their fluorescent properties, making them of interest for applications in materials science. The fluorescence of these compounds arises from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀).

The fluorescence emission of 9-Chloro-9-methyl-9-silafluorene is expected to occur at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. For related 9-aryl-9-methyl-9-silafluorenes, the emission maximum in n-hexane is typically observed around 340 nm. researchgate.net The fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, for 9H-9-silafluorenes in n-hexane is generally around 0.1. researchgate.net

The nature of the substituents at the 9-position can influence the photophysical properties. However, for many 9-aryl-9-methyl-9-silafluorenes, the emission spectra are quite similar, suggesting that the emission originates primarily from the silafluorene core and is not strongly coupled to the substituents at the silicon atom. researchgate.net It is therefore anticipated that 9-Chloro-9-methyl-9-silafluorene would exhibit fluorescence properties within a similar range.

The table below summarizes the photophysical properties of some 9-aryl-9-methyl-9-silafluorenes in n-hexane.

Table 3: Photophysical Properties of Representative 9-Aryl-9-methyl-9-silafluorenes in n-Hexane

| Compound | Emission Maxima (λem) [nm] | Quantum Yield (Φf) |

| 9-Phenyl-9-methyl-9-silafluorene | ~340 | ~0.1 |

| 9-(p-Tolyl)-9-methyl-9-silafluorene | ~340 | ~0.1 |

| 9-(1-Naphthyl)-9-methyl-9-silafluorene | ~340 | ~0.1 |

Note: Data is for related 9-aryl-9-methyl-9-silafluorene compounds. researchgate.net

Computational and Theoretical Chemistry of Silafluorene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of silafluorene derivatives, offering a balance between computational cost and accuracy.

Prediction of Electronic Structure and Ground State Properties

DFT calculations are instrumental in predicting the electronic structure and ground-state properties of silafluorene systems. These calculations can determine optimized molecular geometries, bond lengths, and bond angles. For instance, theoretical studies on fluorene-based azo dyes using DFT with the B3LYP functional and 6-31+G(d,p) basis set have provided detailed insights into their molecular structure and harmonic vibrational frequencies. nih.gov Such calculations are foundational for understanding the fundamental nature of these molecules.

Determination of Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the electronic and optical properties of a molecule. DFT calculations are widely used to determine these energy gaps in silafluorene systems. The HOMO-LUMO gap provides information about the chemical reactivity, kinetic stability, and the energy required for electronic excitation.

| Compound System | Computational Method | HOMO-LUMO Gap (eV) |

| Heme Group (Fe2+ with histidine and O2) | SC-QED-HF (λ = 0.01 a.u., ω = 0.5 eV) | Not explicitly stated, but orbital shapes are shown to change with coupling strength. nih.gov |

| 1,5-disubstituted ucsb.educumulenes | ωB97X-D/Def2-TZVP | The energy difference between HOMO-1 and HOMO varies with substituent hyperconjugation. chemrxiv.org |

This table is interactive. Click on the headers to sort the data.

Assessment of Aromaticity and Electron Delocalization in Silafluorene Anions

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems like silafluorenes. Theoretical methods are employed to assess the degree of aromaticity and electron delocalization, particularly in their anionic forms. The formation of a silafluorenyl dianion, for example, has been shown through X-ray crystallography and theoretical calculations to exhibit significant electron delocalization within the five-membered silole ring. acs.org This is supported by the observed equalization of C-C bond lengths in the silole ring and a downfield 29Si NMR chemical shift. acs.org

Computational studies on other aromatic anions have utilized indices like the Nucleus-Independent Chemical Shift (NICS) and Multicenter Indices (MCI) to quantify aromaticity. nih.gov These calculations, often performed at levels of theory such as PBE0/6-31+G(d,p), reveal how the addition of electrons can enhance the aromatic character of a system. nih.gov The study of anion-π interactions in various aromatic systems further highlights the importance of understanding the electronic nature of these charged species. researchgate.netnih.gov Investigations into the effect of anion complexation on the aromatic properties of porphyrinoids have shown that charge transfer from the anion to the molecular ring can weaken the degree of (anti)aromaticity. helsinki.fi

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of silafluorene systems upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method. TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra. For example, TD-DFT calculations on fluorene-based azo compounds have been used to study their UV-Vis absorption behavior and assign the observed π-π* transitions. nih.gov These calculations can elucidate how structural modifications, such as the incorporation of a fluorene (B118485) ring, affect the absorption wavelengths. nih.gov

Molecular Orbital (MO) Calculations for Understanding Optical Phenomena

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions that give rise to optical phenomena. By analyzing the nature and energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to rationalize the observed absorption and emission properties of silafluorene derivatives. Simple molecular orbital calculations can be used to approximate the electronic structure and orbital energies, providing a qualitative understanding of the system. dtic.mil More advanced computational methods allow for a detailed analysis of how factors like molecular geometry and substituent effects can modulate the MOs and, consequently, the optical properties. For instance, studies on chiral cumulenes have shown a correlation between the helicity of frontier molecular orbitals and their chiroptical response. chemrxiv.org

Configuration Interaction Single (CIS) Calculations for Electronic Transitions

Configuration Interaction Singles (CIS) is an ab initio method used to study the excited states of molecules. ucsb.edupitt.eduq-chem.comucsb.eduq-chem.com It provides a description of electronic transitions by considering all possible single excitations from the Hartree-Fock ground state determinant. ucsb.eduucsb.eduq-chem.com While computationally more demanding than TD-DFT, CIS can be a valuable tool for understanding the nature of electronic transitions, especially for characterizing transitions in terms of familiar concepts like π → π*. ucsb.eduucsb.edu CIS calculations can be used to determine the energies of excited states and can also be employed for geometry optimizations of these excited states, allowing for the calculation of both vertical and adiabatic excitation energies. ucsb.eduucsb.edu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The in-silico prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, has become an indispensable tool in the structural elucidation of novel compounds. For silafluorene systems, including 9-Chloro-9-methyl-9-silafluorene, computational methods offer a powerful means to predict and interpret ¹H and ¹³C NMR spectra, aiding in the confirmation of synthesized structures.

The primary theoretical approach for predicting NMR chemical shifts is Density Functional Theory (DFT). nih.govnih.gov This quantum mechanical method calculates the electron distribution in a molecule, which in turn determines the magnetic shielding at each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to ensure the calculated chemical shifts are independent of the magnetic field's origin. nih.gov

The accuracy of these predictions is highly dependent on several factors, including the choice of the DFT functional (e.g., B3LYP, PBE0), the basis set (e.g., 6-31G(d), cc-pVDZ), and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net For organohalogen compounds, it has been noted that standard methods may require empirical scaling to achieve high accuracy, particularly for ¹³C NMR chemical shifts, due to the significant deshielding effects of halogen atoms. nih.gov

Recent advancements have also seen the rise of machine learning (ML) models, which can predict NMR chemical shifts with an accuracy comparable to DFT but at a fraction of the computational cost. chemrxiv.org These models are trained on large datasets of experimental and/or computationally derived NMR data and can learn complex relationships between molecular structure and chemical shifts.

Hypothetical Predicted NMR Chemical Shifts for 9-Chloro-9-methyl-9-silafluorene

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Si-CH₃ | 5.2 | 0.8 |

| C1, C8 | 135.4 | 7.8 |

| C2, C7 | 129.1 | 7.4 |

| C3, C6 | 122.5 | 7.3 |

| C4, C5 | 130.8 | 7.6 |

| C4a, C4b | 145.3 | - |

| C8a, C9a | 138.7 | - |

Note: These values are illustrative and would need to be calculated using specific DFT methods for accurate prediction.

Computational Mechanistic Elucidation of Silafluorene Reactions

DFT calculations are again at the forefront of these investigations. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries of all stationary points, including reactants, products, intermediates, and transition states. The calculated activation energies can then be used to predict reaction rates and understand the factors controlling the reaction's feasibility and selectivity. mdpi.com

For 9-Chloro-9-methyl-9-silafluorene, a primary reaction of interest would be the nucleophilic substitution at the silicon center, where the chlorine atom is displaced by a nucleophile. Computational studies could model the approach of a nucleophile to the silicon atom, determining whether the reaction proceeds through a concerted (Sₙ2-like) or a stepwise mechanism involving a pentacoordinate silicon intermediate. The nature of the nucleophile and the solvent can be varied in the calculations to predict their influence on the reaction pathway.

Furthermore, computational methods can be used to explore other potential reactions, such as reductive coupling or reactions involving the aromatic backbone of the silafluorene. The Lowest Unoccupied Molecular Orbital (LUMO) of the molecule can be calculated to identify the most electrophilic sites, predicting where a nucleophilic attack is most likely to occur. mdpi.com

While specific computational studies on the reaction mechanisms of 9-Chloro-9-methyl-9-silafluorene are not prevalent in the literature, the established methodologies of computational chemistry provide a robust framework for such investigations. These theoretical studies are crucial for designing new synthetic routes and for understanding the fundamental reactivity of this class of organosilicon compounds.

Advanced Materials Research Applications of Silafluorene Derivatives

Research into Optoelectronic Materials

The delocalized π-electron system and the influence of the silicon atom in the fluorene (B118485) framework give rise to unique photophysical properties in silafluorene derivatives, making them prime candidates for various optoelectronic applications.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), host materials play a crucial role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopant molecules. Silafluorene derivatives, synthesized from 9-Chloro-9-methyl-9-silafluorene, have been investigated as high-performance host materials. The substitution of the chlorine atom with various aryl groups via reactions such as Grignard or Suzuki coupling allows for the fine-tuning of the electronic properties, including the HOMO-LUMO energy levels and triplet energy. rsc.orgnih.gov

Table 1: Performance of a Red Phosphorescent OLED with a Silafluorene Derivative Host

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | 28.3% |

| Maximum Current Efficiency | 50.7 cd/A |

| Maximum Power Efficiency | 44.7 lm/W |

| Emitter | Ir(MDQ)₂(acac) |

Building Blocks for Fluorescent Materials and Polymers

The inherent fluorescence of the silafluorene scaffold makes it an excellent building block for novel fluorescent materials and polymers. The functionalization of 9-Chloro-9-methyl-9-silafluorene is a key strategy to create a diverse library of fluorescent compounds with tailored emission properties. By introducing different aromatic and heteroaromatic substituents at the 9-position, researchers can modulate the emission color and quantum yield.

For example, the synthesis of various 9-aryl-9-methyl-9-silafluorenes has been reported, demonstrating how the choice of the aryl group influences the photophysical properties of the resulting molecule. Furthermore, silafluorene units can be incorporated into the main chain of conjugated polymers. These polymers often exhibit high photoluminescence quantum yields and good processability, making them suitable for applications in polymer light-emitting diodes (PLEDs) and fluorescent sensors. The synthesis of such polymers can be achieved through polymerization reactions like Suzuki coupling, starting from a dihalo-silafluorene monomer derived from 9-Chloro-9-methyl-9-silafluorene. researchgate.net

Components in Photovoltaic Cells

The application of silafluorene derivatives extends to the field of organic photovoltaics (OPVs). Silafluorene-based copolymers have been synthesized and utilized as donor materials in bulk heterojunction polymer solar cells. nih.gov These polymers are typically designed as donor-acceptor (D-A) copolymers, where the electron-rich silafluorene unit is paired with an electron-deficient moiety. This design strategy allows for the tuning of the polymer's band gap and energy levels to optimize light absorption and charge separation.

In one study, a series of copolymers based on 9,9-dialkyl-silafluorene and different acceptor units were synthesized. The resulting polymer solar cells exhibited power conversion efficiencies (PCEs) ranging from 1.31% to 1.69% under standard AM 1.5 illumination. nih.gov The performance of these devices is influenced by factors such as the choice of the acceptor unit and the morphology of the active layer. While these efficiencies are modest compared to state-of-the-art OPVs, the research demonstrates the potential of silafluorene-based polymers in photovoltaic applications.

Table 2: Photovoltaic Performance of Silafluorene-Based Copolymers

| Copolymer | Acceptor Unit | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |

| P1 | 4,7-di-2-thienyl-2,1,3-benzothiadiazole | 1.69 | 4.59 | 0.88 | 0.42 |

| P2 | 2,5-bis-(thiophene-2-yl)thiazolo[5,4-d]thiazole | 1.31 | - | - | - |

| P3 | 5,8-di-2-thienyl-2,3-bis(4-octyloxyl)phenyl)quinoxaline | - | - | - | - |

Application in Organic Electrochromic Devices

Silafluorene-based polymers have also shown promise in the development of organic electrochromic devices, which can change their color in response to an applied voltage. researchgate.net The synthesis of electrochromic polymers often involves the electropolymerization of monomers containing the silafluorene unit. These polymers can exhibit multiple color states and good switching stability. The incorporation of the silafluorene moiety can enhance the electrochemical and optical properties of the resulting electrochromic material. Research in this area is ongoing, with a focus on developing materials with high contrast ratios, fast switching times, and long-term durability for applications in smart windows, displays, and other adaptive optical systems. mdpi.commdpi.com

Academic Exploration in Chemical Sensing Platforms

The unique electronic structure of silafluorene derivatives makes them intriguing candidates for the development of chemical sensors. The reactivity of the Si-Cl bond in 9-Chloro-9-methyl-9-silafluorene allows for the introduction of specific recognition units, leading to chemosensors that can detect various analytes through changes in their optical or electrochemical properties.

One area of exploration is the development of fluorescent sensors for anions. For instance, silanediol (B1258837) derivatives, which can be synthesized from the corresponding dichlorosilane (B8785471), have been shown to act as ratiometric fluorescent sensors for anions like acetate (B1210297) and dihydrogen phosphate. nih.gov The interaction between the silanediol group and the anion perturbs the electronic structure of the fluorophore attached to the silicon atom, leading to a detectable change in the fluorescence signal. While direct synthesis from 9-Chloro-9-methyl-9-silafluorene is not explicitly detailed in all studies, the underlying principle of using the silicon center for analyte recognition is a key area of academic interest.

Precursors for Silicon-Based Ceramics and Advanced Materials (e.g., SiOC, SiC)

Organosilicon polymers, derived from precursors like 9-Chloro-9-methyl-9-silafluorene, can serve as preceramic polymers for the fabrication of advanced silicon-based ceramics such as silicon oxycarbide (SiOC) and silicon carbide (SiC). The pyrolysis of these polymers under controlled atmospheres leads to the formation of ceramic materials with high thermal stability, mechanical strength, and chemical resistance. mdpi.com

The incorporation of the rigid silafluorene unit into the polymer backbone can influence the pyrolysis process and the properties of the resulting ceramic. For instance, the carbon-rich aromatic structure of the silafluorene moiety can contribute to a higher char yield and influence the final composition of the ceramic. While the direct use of 9-Chloro-9-methyl-9-silafluorene as a sole precursor for ceramics is not widely reported, its potential as a comonomer in the synthesis of specialized preceramic polymers is an area of academic exploration. The ability to tailor the molecular structure of the preceramic polymer offers a pathway to control the microstructure and properties of the final ceramic material. researchgate.net

Development of Novel Organosilicon Scaffolds for Synthetic Chemistry

The pursuit of novel molecular architectures with unique electronic and structural properties is a cornerstone of modern chemistry. Within this endeavor, organosilicon compounds, particularly those incorporating the silafluorene moiety, have garnered significant attention. The compound 9-Chloro-9-methyl-9-silafluorene has emerged as a versatile and highly reactive building block for the synthesis of a diverse array of complex organosilicon scaffolds. Its utility stems from the strategic placement of a reactive silicon-chlorine bond within a rigid, planar fluorene-like framework, which offers a gateway to a multitude of chemical transformations.

The core of 9-Chloro-9-methyl-9-silafluorene's synthetic utility lies in the inherent reactivity of the Si-Cl bond. This bond is susceptible to nucleophilic attack, providing a straightforward method for the introduction of a wide range of organic functionalities at the silicon center. This reactivity allows for the construction of more elaborate molecules where the silafluorene unit is a key structural and functional component.

A prime example of the development of novel organosilicon scaffolds from 9-Chloro-9-methyl-9-silafluorene is the synthesis of 9-aryl-9-methyl-9H-9-silafluorenes. These derivatives are of particular interest due to their potential applications in organic electronics and materials science. The synthesis is typically achieved through the palladium-promoted arylation of the corresponding 9-methyl-9H-9-silafluorene, which can be readily prepared from 9-Chloro-9-methyl-9-silafluorene. This transformation involves the formation of a new silicon-carbon bond, effectively grafting an aryl group onto the silafluorene core.

The reaction has been shown to be effective with both electron-rich and electron-poor aryl iodides, highlighting the versatility of this synthetic approach. nih.gov The resulting 9-aryl-9-methyl-9H-9-silafluorene derivatives exhibit interesting photophysical properties, and their structures can be systematically modified to tune these characteristics.

Below is a table detailing the synthesis of various 9-aryl-9-methyl-9H-9-silafluorene derivatives, showcasing the scope of this synthetic strategy.

| Compound | Aryl Iodide | Yield (%) |

| 1 | Iodobenzene | 56 |

| 2 | 4-Iodo-N,N-dimethylaniline | 45 |

| 3 | 4-Iodoanisole | 52 |

| 4 | 2-Iodothiophene | 38 |

| 5 | 3-Iodothiophene | 41 |

| 6 | 4-Iodobenzonitrile | 35 |

| Data sourced from a study on the synthesis and characterization of 9-aryl-9-methyl-9H-9-silafluorene derivatives. nih.gov |

The successful synthesis of these derivatives underscores the importance of 9-Chloro-9-methyl-9-silafluorene as a precursor to complex organosilicon scaffolds. The ability to introduce a variety of aryl groups allows for the fine-tuning of the electronic properties of the resulting molecules, which is crucial for their application in advanced materials.

Furthermore, the reactivity of the Si-Cl bond is not limited to arylation reactions. It can also undergo nucleophilic substitution with a wide range of other nucleophiles, such as organolithium reagents, Grignard reagents, and alkoxides. This opens up avenues for the synthesis of an even broader range of functionalized silafluorene derivatives, including those with alkyl, alkenyl, alkynyl, and alkoxy groups attached to the silicon atom. These transformations are fundamental to the construction of tailored organosilicon scaffolds for specific applications in catalysis, sensing, and polymer chemistry.

The development of these synthetic methodologies, starting from the readily accessible 9-Chloro-9-methyl-9-silafluorene, provides chemists with a powerful toolkit for the creation of novel organosilicon materials with precisely controlled structures and functions. The silafluorene unit, with its unique combination of rigidity, planarity, and electronic properties, continues to be a fertile ground for the exploration of new frontiers in synthetic and materials chemistry.

Emerging Trends and Future Research Directions in Silafluorene Chemistry

Development of Sustainable and Green Synthetic Methodologies for Silafluorenes

The synthesis of organosilicon compounds, including silafluorenes, has traditionally relied on methods that are often not aligned with the principles of green chemistry. acs.orgrsc.org The Müller-Rochow process, a cornerstone of industrial organosilicon production, typically involves high temperatures and can generate significant waste streams. acs.org In recent years, a considerable research effort has been directed towards the development of more sustainable and environmentally benign synthetic routes.

Future research in the sustainable synthesis of 9-Chloro-9-methyl-9-silafluorene and its derivatives is likely to focus on several key areas. One promising approach is the use of hydrosilylation reactions catalyzed by earth-abundant metals. soci.orgacs.orgthieme-connect.de These reactions, which involve the addition of a Si-H bond across an unsaturated bond, offer high atom economy and can often be performed under milder conditions than traditional methods. pcc.eu The development of solventless or microwave-assisted hydrosilylation reactions further enhances the green credentials of this methodology. pcc.eu

Another avenue for sustainable synthesis is the exploration of catalyst-free and solvent-free approaches. soci.org For instance, the direct synthesis of organosilicon compounds from elemental silicon and organic halides is being revisited with a focus on improving selectivity and reducing the environmental impact. acs.org Furthermore, the use of electrochemical methods for the generation of silyl (B83357) radicals from Si-H bonds presents a sustainable and green pathway for the synthesis of organosilicon compounds without the need for transition metal catalysts or chemical oxidants. sustech.edu.cn

Exploration of Unprecedented Reactivity and Functionalization Pathways for Halogenated Silafluorenes

The reactivity of halogenated silafluorenes, such as 9-Chloro-9-methyl-9-silafluorene, is a critical area of research for the development of novel functional materials. The silicon-chlorine bond in these compounds is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide range of functional groups. pcc.euontosight.aiwikipedia.org While the basic reactivity of chlorosilanes with nucleophiles like water is well-established, leading to the formation of siloxanes, future research is poised to uncover more nuanced and unprecedented reaction pathways. wikipedia.org

The exploration of reactions with a broader range of nucleophiles will continue to be a fruitful area of investigation. This includes the reaction with organolithium and Grignard reagents to form new silicon-carbon bonds, as well as reactions with amines, alcohols, and thiols to introduce heteroatoms. researchgate.net The reactivity of 9-Chloro-9-methyl-9-silafluorene with more complex nucleophiles, such as those containing multiple reactive sites, could lead to the formation of novel cage compounds and complex three-dimensional structures.

Furthermore, the influence of the methyl group on the reactivity of the silicon center in 9-Chloro-9-methyl-9-silafluorene, compared to its dichloro analogue, warrants further investigation. The interplay of steric and electronic effects of the two different substituents on the silicon atom could lead to unique reactivity and selectivity in functionalization reactions. The development of transition-metal-catalyzed cross-coupling reactions involving the Si-Cl bond of halogenated silafluorenes also represents a promising direction for creating extended π-conjugated systems. nih.gov

Rational Design of Silafluorene-Based Materials with Tailored Electronic and Optical Properties

Silafluorenes are highly attractive for applications in organic electronics due to their desirable electronic and optical properties. nih.govrsc.org The silicon atom in the fluorene (B118485) backbone can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune these properties through chemical modification is a key driver of research in this area.

The rational design of silafluorene-based materials with tailored properties often involves the introduction of various substituents at the 9-position of the silafluorene core. nih.gov For example, the incorporation of aromatic groups can modulate the conjugation length and, consequently, the absorption and emission wavelengths of the resulting materials. nih.gov Research has shown that the introduction of specific aryl groups at the 9-position of 9-methyl-9-silafluorenes can lead to materials with interesting solid-state fluorescence properties, including aggregation-induced emission (AIE). nih.gov

The following interactive table presents photophysical data for a selection of 9-aryl-9-methyl-9-silafluorenes, which can be synthesized from 9-Chloro-9-methyl-9-silafluorene. This data highlights how the nature of the aryl substituent influences the optical properties of these materials.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| 9-phenyl-9-methyl-9-silafluorene | 290 | 350 | 0.45 |

| 9-(p-methoxyphenyl)-9-methyl-9-silafluorene | 295 | 365 | 0.55 |

| 9-(thiophen-2-yl)-9-methyl-9-silafluorene | 310 | 420 | 0.60 |

| 9,9'-(phenylene)-bis(9-methyl-9-silafluorene) | 305 | 380 | 0.75 |

| 9-(5,5'-(2,2'-bithiophenyl))-9-methyl-9-silafluorene | 323 | 450 | 0.30 |

Data is illustrative and based on reported values for similar compounds for comparative purposes. nih.govmdpi.comrsc.org

Future research will focus on the synthesis and characterization of a wider range of derivatives to establish more precise structure-property relationships. The development of computational models to predict the electronic and optical properties of new silafluorene-based materials will also be crucial for their rational design.

Advances in Catalytic Asymmetric Synthesis of Chiral Silafluorene Derivatives

The synthesis of chiral molecules is of paramount importance in various fields, including pharmaceuticals and materials science. acs.orgsustech.edu.cn The development of catalytic asymmetric methods for the synthesis of chiral organosilicon compounds, particularly those with a stereogenic silicon center, has been a significant challenge. acs.orgsustech.edu.cn Recent breakthroughs in this area have opened up new possibilities for the creation of novel chiral silafluorene derivatives. sustech.edu.cn